An In-depth Technical Guide to 5-Amino-3-methyl-1-phenylpyrazole: Physicochemical Properties and Characterization
An In-depth Technical Guide to 5-Amino-3-methyl-1-phenylpyrazole: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Isomeric Landscape of Phenyl-Methyl-Aminopyrazoles
The nomenclature of substituted pyrazoles can present ambiguities. The topic of this guide, "5-Methyl-3-phenyl-1H-pyrazol-1-amine," suggests an N-amino pyrazole structure where the amino group is attached to the nitrogen at position 1 of the pyrazole ring. While synthetically plausible, the vast majority of scientific literature and commercially available reagents correspond to the isomeric structure 5-Amino-3-methyl-1-phenylpyrazole (CAS No. 1131-18-6).[1] This isomer, more systematically named 3-methyl-1-phenyl-1H-pyrazol-5-amine , is a stable and versatile building block in synthetic chemistry.[2]
Given its prevalence and extensive characterization, this guide will focus on the physicochemical properties and analytical methodologies for 5-Amino-3-methyl-1-phenylpyrazole . This approach ensures that the provided information is robust, well-supported by experimental data, and immediately applicable to researchers in the field.
Core Physicochemical Properties
5-Amino-3-methyl-1-phenylpyrazole is a stable, crystalline solid at room temperature. Its core structure consists of a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 1 of the nitrogen, and an amino group at position 5. This arrangement of substituents dictates its chemical reactivity and physical properties.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃ | [3] |
| Molecular Weight | 173.21 g/mol | [1] |
| CAS Number | 1131-18-6 | [3] |
| Appearance | White to yellow or orange crystalline powder | [2][4] |
| Melting Point | 114-117 °C | [1] |
| Boiling Point | 333 °C (estimated) | [4] |
| Solubility | Insoluble in water. Soluble in ethanol and other organic solvents. | [5] |
| pKa | Data not readily available | [6] |
| LogP | 1.9 (calculated) | [7] |
Synthesis and Chemical Reactivity
2.1. General Synthesis Pathway
5-Amino-3-methyl-1-phenylpyrazole is commonly synthesized via the condensation reaction of a β-ketonitrile with phenylhydrazine. A typical precursor is (1-ethoxyethylidene)malononitrile, which reacts with phenylhydrazine in a solvent like ethanol, often in the presence of a base such as sodium acetate.[8] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole ring system.[9]
Caption: Workflow for the characterization of 5-Amino-3-methyl-1-phenylpyrazole.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton in the molecule.
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Phenyl Protons: The five protons of the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm).
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Pyrazole Proton (H4): The single proton on the pyrazole ring at position 4 appears as a singlet, typically around δ 5.5-6.0 ppm.
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Amino Protons (-NH₂): The two protons of the amino group give rise to a broad singlet, the chemical shift of which is concentration and solvent-dependent but often observed around δ 3.5-4.5 ppm.
-
Methyl Protons (-CH₃): The three protons of the methyl group at position 3 appear as a sharp singlet in the upfield region, typically around δ 2.1-2.3 ppm.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum confirms the carbon framework. [10] * Phenyl Carbons: Signals for the six carbons of the phenyl ring are observed in the δ 120-140 ppm range.
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Pyrazole Carbons: The three carbons of the pyrazole ring will have distinct chemical shifts. C5 (bearing the amino group) is typically the most upfield of the ring carbons attached to a heteroatom, while C3 (with the methyl group) and C4 will also show characteristic signals.
-
Methyl Carbon: The methyl carbon signal appears at a high field, typically around δ 10-15 ppm.
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Experimental Protocol (NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC. [5]
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The gas-phase IR spectrum is available in the NIST Chemistry WebBook. [11]
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N-H Stretching: The amino group exhibits two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.
-
C-H Stretching (Aromatic): Absorption bands for the C-H stretching of the phenyl and pyrazole rings are typically observed just above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): The C-H stretching of the methyl group appears just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings are found in the 1500-1650 cm⁻¹ region.
-
N-H Bending: The bending vibration of the amino group is typically observed around 1600-1650 cm⁻¹.
Experimental Protocol (IR):
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z 173, corresponding to the molecular weight of the compound. [3]This is often the base peak or a very intense peak in the spectrum. [7]* Fragmentation Pattern: Common fragmentation pathways may include the loss of small neutral molecules or radicals. Key fragments could arise from the cleavage of the phenyl group or rearrangements within the pyrazole ring. A significant fragment at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is often observed. [7] Experimental Protocol (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Safety and Handling
5-Amino-3-methyl-1-phenylpyrazole should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6]Some reports also include H302 (Harmful if swallowed). [6][7]* Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [12] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [12] * P302+P352: IF ON SKIN: Wash with plenty of water. [12] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12]* Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory when handling this chemical. Work should be performed in a well-ventilated area or a fume hood.
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Conclusion
5-Amino-3-methyl-1-phenylpyrazole is a fundamentally important heterocyclic building block with well-defined physicochemical properties. Its characterization relies on a synergistic application of modern analytical techniques, with NMR spectroscopy providing the most definitive structural information. A thorough understanding of its synthesis, reactivity, and spectral properties is crucial for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and materials. [14]
References
-
El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518. Retrieved from [Link]
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Al-Zaydi, K. M. (2009). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile and Their Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2993-3006. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]
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Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-171. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]
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Stanovnik, B., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. Retrieved from [Link]
- Google Patents. (1973). US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
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Fun, H.-K., et al. (2009). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. Retrieved from [Link]
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Kruger, P. E., et al. (2008). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1596. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- IR Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole Safety and Hazards. Retrieved from [Link]
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MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
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